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molecular formula C8H9N3 B8747468 5-methyl-6-(methylamino)nicotinonitrile

5-methyl-6-(methylamino)nicotinonitrile

Cat. No. B8747468
M. Wt: 147.18 g/mol
InChI Key: DQLCGWYGCBJTOX-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

6-Amino-5-methyl-nicotinonitrile (0.250 g, 1.88 mmol) was dissolved in 2.5 ml of abs. THF and treated at 0° C. with sodium hexamethyldisilazide-solution (1M in THF, 2.07 ml, 1.1 eq.) and, after 5 Min., 3 eq. of methyl iodide (0.35 ml). The mixture was allowed to react for 3 h at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=6/4) produced 0.225 g of the title compound as off-white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
2.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH3:11][Si](C)(C)[N-][Si](C)(C)C.[Na+].CI>C1COCC1>[CH3:10][C:9]1[C:2]([NH:1][CH3:11])=[N:3][CH:4]=[C:5]([CH:8]=1)[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1C
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
2.07 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 h at ambient temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C#N)C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.225 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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